molecular formula C15H15NO4 B13937550 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid

4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid

Cat. No.: B13937550
M. Wt: 273.28 g/mol
InChI Key: RECVRILPHDWBHW-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid is a naphthalene derivative featuring three key substituents:

  • 4-Acetyloxy group: An ester moiety that may act as a protecting group or influence lipophilicity.
  • 6-Dimethylamino group: A tertiary amine providing electron-donating effects, enhancing fluorescence or binding properties.
  • 2-Carboxylic acid: A polar functional group that improves solubility in aqueous environments and enables further derivatization.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9(17)20-14-7-11(15(18)19)6-10-4-5-12(16(2)3)8-13(10)14/h4-8H,1-3H3,(H,18,19)

InChI Key

RECVRILPHDWBHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the acetylation of 2-naphthalenecarboxylic acid followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as naphthols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid and structurally related naphthalene derivatives:

Compound Name & CAS No. Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid 4-Acetyloxy, 6-dimethylamino Carboxylic acid, ester, tertiary amine C15H16NO5 (inferred) 305.3 (calculated) Fluorescent labeling, pharmaceutical intermediates
4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester (31206-84-5) 4-Acetyloxy, 7,8-dimethoxy Methyl ester, ether, ester C16H16O6 304.3 Lipophilic intermediate for organic synthesis
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester (99660-52-3) 4-Acetyloxy, 6-bromo Methyl ester, bromo substituent C14H11BrO4 323.14 Halogenation chemistry, Suzuki coupling precursor
Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate (309956-78-3) 6-Dimethylamino, 4-hydroxy Methyl ester, hydroxyl, tertiary amine C14H15NO4 261.27 Polar dye intermediate, chelating agent

Research Findings

  • Fluorescence Properties: The dimethylamino group in the target compound is analogous to dansyl derivatives, suggesting utility in fluorescent probes. However, the acetyloxy group may reduce quantum yield compared to hydroxylated analogs .

Biological Activity

4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid, commonly referred to as a derivative of naphthalene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N1O3
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid

Biological Activity

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that compounds with naphthalene structures exhibit significant anticancer properties. A study highlighted the ability of naphthalene derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

The biological activity of 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound binds to various receptors, modulating signaling pathways that lead to therapeutic effects.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer treatment .

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study involving human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antibacterial Assessment : In a comparative study against standard antibiotics, 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid exhibited superior antibacterial activity compared to several common antibiotics, suggesting its potential as an alternative treatment option .
  • Enzyme Inhibition Research : A detailed enzymatic assay revealed that the compound effectively inhibited COX-1 and COX-2 enzymes, providing insights into its anti-inflammatory properties which could be beneficial in treating conditions like arthritis.

Comparative Analysis

The following table summarizes the biological activities of 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid compared to related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acidHighModerateYes
NaphthaleneModerateLowNo
Other Naphthalene DerivativesVariableHighYes

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